molecular formula C19H13F3N2O5S B2494142 N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1797613-77-4

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2494142
CAS No.: 1797613-77-4
M. Wt: 438.38
InChI Key: PUEAETJINSJSIG-UHFFFAOYSA-N
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Description

The compound N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex molecule featuring a thiophene ring substituted with a furan-2-carbonyl group and an ethanediamide (oxamide) bridge linking it to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group is a common lipophilic substituent in medicinal chemistry, enhancing metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O5S/c20-19(21,22)29-12-5-3-11(4-6-12)24-18(27)17(26)23-10-13-7-8-15(30-13)16(25)14-2-1-9-28-14/h1-9H,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAETJINSJSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Functionalization

The thiophene scaffold is functionalized through electrophilic substitution and cross-coupling reactions. A plausible route involves:

Step 1: Friedel-Crafts Acylation of Thiophene
Thiophene undergoes Friedel-Crafts acylation at the 5-position using furan-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 5-(furan-2-carbonyl)thiophene.

Step 2: Bromination at the 2-Position
The 2-position of thiophene is brominated using N-bromosuccinimide (NBS) under radical initiation, producing 2-bromo-5-(furan-2-carbonyl)thiophene.

Step 3: Aminomethyl Group Introduction
The bromine atom is displaced via nucleophilic substitution with sodium azide, followed by Staudinger reduction to yield 5-(furan-2-carbonyl)thiophene-2-methanamine.

Oxalyl Chloride Activation and Sequential Amidation

First Amidation: Thiophene-Methylamine and Oxalyl Chloride

Oxalyl chloride reacts with 5-(furan-2-carbonyl)thiophene-2-methanamine in anhydrous dichloromethane (DCM) at 0°C to form the intermediate monoacid chloride. Excess oxalyl chloride is removed under reduced pressure.

Reaction Conditions

  • Solvent : DCM
  • Temperature : 0°C → room temperature
  • Yield : ~85% (theoretical)

Second Amidation: 4-(Trifluoromethoxy)aniline Coupling

The monoacid chloride intermediate is treated with 4-(trifluoromethoxy)aniline in the presence of a base (e.g., triethylamine) to form the final ethanediamide product. A two-phase system (aqueous NaHCO₃ and 2-methyltetrahydrofuran) enhances yield by mitigating side reactions.

Optimization Data

Parameter Value
Solvent System 2-MeTHF/H₂O (3:1)
Base Triethylamine (2 eq)
Reaction Time 12 hours
Isolated Yield 72%

Alternative Synthetic Routes

Reductive Amination Pathway

An alternative approach employs reductive amination to construct the aminomethyl-thiophene fragment:

  • Synthesis of 5-(Furan-2-carbonyl)thiophene-2-carbaldehyde via Vilsmeier-Haack formylation.
  • Reductive Amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine.

Mitsunobu Reaction for Ether Formation

The trifluoromethoxy group in 4-(trifluoromethoxy)aniline can be installed via Mitsunobu reaction between 4-aminophenol and trifluoromethyl iodide. However, this method is less favored due to racemization risks and poor atom economy.

Critical Analysis of Methodologies

Challenges in Thiophene Functionalization

  • Regioselectivity : Ensuring substitution at the 5-position during acylation requires precise control of reaction conditions. Excess AlCl₃ may lead to over-acylation.
  • Stability of Intermediates : The furan-2-carbonyl group is sensitive to strong acids, necessitating mild conditions during bromination.

Amidation Efficiency

  • Oxalyl Chloride Reactivity : Competitive side reactions (e.g., over-chlorination) are mitigated by slow addition of oxalyl chloride at low temperatures.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the ethanediamide due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

  • Nitrothiophene Carboxamides (): Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂) share a thiophene core but replace the furan-2-carbonyl group with a nitro substituent.
  • Triazole Derivatives ():
    Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole rings with sulfonyl and difluorophenyl groups. The triazole ring provides rigidity and hydrogen-bonding sites, whereas the target’s thiophene-furan system may prioritize planar aromatic interactions .

  • Thiazole-Based Compounds ():
    1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide shares the trifluoromethoxy phenyl group and thiazole ring with the target. However, the cyclopropane-carboxamide substituent introduces steric constraints absent in the target’s linear ethanediamide bridge .

Spectroscopic Profiles

  • IR Spectroscopy:
    • Nitrothiophene carboxamides exhibit C=O stretches at 1663–1682 cm⁻¹ and C=S stretches at 1243–1258 cm⁻¹ .
    • The target’s ethanediamide bridge would show dual carbonyl stretches (~1650–1700 cm⁻¹) and absence of C=S bands.
  • ¹H NMR:
    The trifluoromethoxy group in the target and analogs (e.g., compound 81 in ) would display characteristic deshielding effects on adjacent protons, with aromatic splitting patterns reflecting substitution positions .

Data Tables

Compound Core Structure Key Substituents Molecular Formula Purity Activity
Target Compound Thiophene-ethanediamide Furan-2-carbonyl, 4-(trifluoromethoxy)phenyl Not reported Not reported Not reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-carboxamide Nitro, trifluoromethyl phenyl C₁₆H₁₀F₃N₃O₄S₂ 42% Antibacterial
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione Phenylsulfonyl, difluorophenyl Varies by X >95% Antifungal (inferred)
Compound 81 Thiazole-carboxamide Benzo[d][1,3]dioxol-5-yl, trifluoromethoxy C₂₈H₂₀F₃N₃O₅S 21% Not reported

Biological Activity

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A furan ring
  • A thiophene ring
  • A trifluoromethoxy phenyl group
  • An ethanediamide backbone

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Target Interactions

  • Anti-Tubercular Activity : Similar compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis by disrupting cellular processes essential for bacterial survival. The mechanism typically involves interference with the bacterial cell wall synthesis and metabolic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Anti-TubercularInhibits growth of Mycobacterium tuberculosis; effective against resistant strains.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines.
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
CytotoxicityShows selective cytotoxic effects on cancer cell lines, promoting apoptosis.

Study 1: Anti-Tubercular Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The compound's mechanism was linked to the disruption of mycolic acid synthesis, essential for the bacterial cell wall .

Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases .

Study 3: Cytotoxicity Against Cancer Cells

Research indicated that the compound exhibited selective cytotoxicity towards several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and how can purity be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with coupling reactions between furan-2-carbonyl-thiophene and trifluoromethoxyphenyl precursors using catalysts like TMSOTf (trimethylsilyl triflate) or NIS (N-iodosuccinimide) under inert conditions (e.g., −40°C to −20°C in dichloromethane) .
  • Purification : Employ column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates. Final purification may require recrystallization or preparative HPLC .
  • Purity validation : Use NMR (¹H/¹³C) to confirm structural integrity and HPLC-MS to verify purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key techniques :

  • ¹H/¹³C NMR : Identify protons on the furan (δ 6.3–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and trifluoromethoxy phenyl groups (δ 7.2–7.6 ppm). Carbonyl signals (C=O) appear at δ 165–175 ppm .
  • FTIR : Confirm amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and trifluoromethoxy C–F vibrations (1200–1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~500–550 Da depending on substituents) .

Q. How do pH and temperature affect the stability of this compound, and what degradation products are observed?

  • Stability profile :

  • pH sensitivity : Degrades rapidly under alkaline conditions (pH >9) via hydrolysis of the amide bond. Stable at pH 4–7 (aqueous buffers, 25°C) .
  • Thermal stability : Decomposes above 150°C (TGA data). Photodegradation observed under UV light, forming furan-thiophene cleavage products .
    • Degradation analysis : Use HPLC-PDA to monitor byproducts (e.g., free thiophenemethylamine or trifluoromethoxyaniline derivatives) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with biological targets like enzymes or receptors?

  • Approaches :

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via DFT calculations) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing trifluoromethoxy vs. methyl groups) on bioactivity using datasets from analogs .

Q. How do structural modifications (e.g., substituting the trifluoromethoxy group) impact bioactivity and pharmacokinetics?

  • SAR insights :

Substituent Effect on Activity Source
TrifluoromethoxyEnhanced metabolic stability (CYP450 resistance)
MethoxyReduced logP (improved solubility)
ChloroIncreased target affinity (halogen bonding)
  • PK studies :
  • Replace trifluoromethoxy with hydrophilic groups (e.g., sulfonate) to improve aqueous solubility.
  • In vitro assays (Caco-2 permeability, microsomal stability) guide lead optimization .

Q. What in vitro models are suitable for evaluating the compound’s efficacy against specific disease pathways?

  • Experimental design :

  • Cancer : Screen against NCI-60 cell lines; measure IC₅₀ via MTT assays. Prioritize cell lines with overexpressed kinases (e.g., EGFR, VEGFR) .
  • Inflammation : Use LPS-induced RAW264.7 macrophages to assess inhibition of TNF-α/IL-6 (ELISA) .
  • Neurodegeneration : Test Aβ aggregation inhibition (Thioflavin T assay) or tau hyperphosphorylation in SH-SY5Y cells .
    • Data contradiction analysis : Cross-validate results with orthogonal assays (e.g., Western blot for target phosphorylation) to rule out false positives .

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